Ethyl(2-ethylhexyl)dimethylammonium bromide

Beschreibung

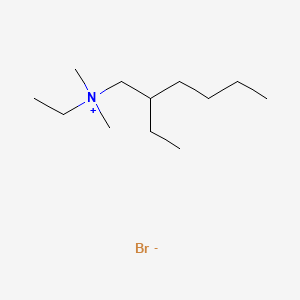

Ethyl(2-ethylhexyl)dimethylammonium bromide is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom bonded to four substituents: two methyl groups, an ethyl group, and a branched 2-ethylhexyl chain, with bromide as the counterion. This structure imparts amphiphilic properties, making it suitable for applications such as surfactants, antimicrobial agents, or ion channel modulators.

Eigenschaften

CAS-Nummer |

71607-38-0 |

|---|---|

Molekularformel |

C12H28BrN |

Molekulargewicht |

266.26 g/mol |

IUPAC-Name |

ethyl-(2-ethylhexyl)-dimethylazanium;bromide |

InChI |

InChI=1S/C12H28N.BrH/c1-6-9-10-12(7-2)11-13(4,5)8-3;/h12H,6-11H2,1-5H3;1H/q+1;/p-1 |

InChI-Schlüssel |

IWNNQWZKDFOZPB-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCC(CC)C[N+](C)(C)CC.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen: Ethyl(2-ethylhexyl)dimethylammonium bromid unterliegt aufgrund des Vorhandenseins der quaternären Ammoniumgruppe hauptsächlich Substitutionsreaktionen . Es kann auch unter bestimmten Bedingungen an Oxidations - und Reduktions reaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Diese Reaktionen beinhalten oft Nukleophile wie oder . Die Reaktionsbedingungen umfassen typischerweise milde Temperaturen und das Vorhandensein eines Lösungsmittels wie oder .

Oxidationsreaktionen: Oxidationsmittel wie oder können verwendet werden. Diese Reaktionen werden in der Regel bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Reduktionsreaktionen: Reduktionsmittel wie oder werden eingesetzt. Diese Reaktionen werden unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen mit Halogeniden Alkylhalogenide ergeben, während Oxidationsreaktionen Alkohole oder Ketone produzieren können.

Wissenschaftliche Forschungsanwendungen

Ethyl(2-ethylhexyl)dimethylammonium bromid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Tensid bei der Synthese von Nanopartikeln und bei der Herstellung von Emulsionen und Dispersionen verwendet.

Biologie: Die Verbindung wird in Zellkultur- und molekularbiologischen Experimenten verwendet, um die Löslichkeit hydrophober Verbindungen zu verbessern.

Industrie: Ethyl(2-ethylhexyl)dimethylammonium bromid wird bei der Formulierung von Reinigungsmitteln, Waschmitteln und Körperpflegeprodukten verwendet.

Wirkmechanismus

Der Mechanismus, durch den Ethyl(2-ethylhexyl)dimethylammonium bromid seine Wirkungen entfaltet, beruht hauptsächlich auf seinen Tensideigenschaften. Die Verbindung reduziert die Oberflächenspannung, indem sie sich an der Grenzfläche von wässrigen und nicht-wässrigen Phasen ausrichtet, wodurch Emulsionen und Dispersionen stabilisiert werden. Es kann auch mit Zellmembranen interagieren und die Permeabilität hydrophober Moleküle verbessern.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl(2-ethylhexyl)dimethylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as or . The reaction conditions typically include mild temperatures and the presence of a solvent like or .

Oxidation Reactions: Oxidizing agents such as or can be used. These reactions are usually carried out at room temperature or slightly elevated temperatures.

Reduction Reactions: Reducing agents like or are employed. These reactions are conducted under an inert atmosphere to prevent oxidation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield alkyl halides , while oxidation reactions can produce alcohols or ketones .

Wissenschaftliche Forschungsanwendungen

Ethyl(2-ethylhexyl)dimethylammonium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in the preparation of emulsions and dispersions.

Biology: The compound is employed in cell culture and molecular biology experiments to enhance the solubility of hydrophobic compounds.

Industry: this compound is used in the formulation of cleaning agents, detergents, and personal care products.

Wirkmechanismus

The mechanism by which ethyl(2-ethylhexyl)dimethylammonium bromide exerts its effects is primarily through its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. It can also interact with cell membranes, enhancing the permeability of hydrophobic molecules.

Vergleich Mit ähnlichen Verbindungen

HERG Potassium Channel Inhibition

- Didecyl dimethylammonium bromide and domiphen bromide : Block HERG channels via voltage-dependent, use-dependent mechanisms, binding to the PAS domain with a shared pharmacophore (positively charged tertiary amine + hydrophobic interactions) . Ethyl(2-ethylhexyl)dimethylammonium bromide’s branched chain may sterically hinder binding compared to linear analogs, altering inhibition kinetics .

- Benzethonium chloride : Similar to didecyl dimethylammonium bromide but with an aryl group, showing progressive concentration-dependent inhibition .

Physicochemical Properties

- Surface Activity : Dihexadecyl dimethylammonium bromide (DHDAB) forms stable micelles with a surface excess of $2.60 \times 10^{-10}$ mol/cm² . This compound’s branched chain likely lowers critical micelle concentration (CMC) but reduces packing efficiency compared to linear chains.

- Aggregation Behavior : Chiral surfactants like DMEB (dodecyl(2-hydroxy-1-methyl-2-phenylethyl)dimethylammonium bromide) self-assemble into gas-phase aggregates, influenced by hydrophobic and electrostatic interactions . The 2-ethylhexyl group may promote unique aggregate morphologies due to branching.

Biologische Aktivität

Ethyl(2-ethylhexyl)dimethylammonium bromide (EEDAB) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial and cytotoxic applications. This article compiles findings from various studies to provide a comprehensive overview of EEDAB's biological effects, mechanisms of action, and potential therapeutic uses.

EEDAB is characterized by its quaternary ammonium structure, which contributes to its surfactant properties. Its chemical formula is , and it is often used in formulations requiring antimicrobial or surface-active agents.

Antimicrobial Activity

EEDAB has demonstrated significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity.

Table 1: Antimicrobial Activity of EEDAB

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

These results suggest that EEDAB can be a viable candidate for developing antibacterial agents, especially in the context of increasing antibiotic resistance.

Cytotoxic Activity

Research has also indicated that EEDAB exhibits cytotoxic effects against certain cancer cell lines. The cytotoxicity was assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Table 2: Cytotoxicity of EEDAB

| Cell Line | IC50 (µg/mL) | Positive Control (Vinblastine) IC50 (µg/mL) |

|---|---|---|

| HCT-116 | 13.5 | 2.34 |

| HEP-2 | 25.3 | 6.61 |

The findings reveal that EEDAB possesses significant cytotoxic activity, making it a potential candidate for further investigation in cancer treatment strategies.

The biological activity of EEDAB can be attributed to several mechanisms:

- Membrane Disruption : As a surfactant, EEDAB can disrupt bacterial membranes, leading to cell lysis and death.

- Inflammatory Response Modulation : Studies have shown that EEDAB can influence inflammatory pathways, particularly through the NRF2 pathway, which is crucial for cellular responses to oxidative stress and inflammation .

- Cytotoxic Pathways : The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with specific cellular pathways that regulate cell survival and death .

Case Studies

Recent research has explored the application of EEDAB in various contexts:

- Skin Irritation Studies : A study classified EEDAB as a category 2 irritant based on its effects on human keratinocytes (KC), suggesting caution in its use in dermal applications .

- In Vitro Studies : In vitro assays demonstrated that EEDAB could enhance the efficacy of other compounds when used in combination, indicating potential for synergistic effects in therapeutic formulations .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl(2-ethylhexyl)dimethylammonium bromide with high purity?

- Methodological Answer : Synthesis typically involves a quaternization reaction between 2-ethylhexyl bromide and dimethylamine derivatives under controlled conditions. For analogous quaternary ammonium salts, a two-step process is employed: (1) alkylation of dimethylamine with 2-ethylhexyl bromide in a polar solvent (e.g., methanol) at 40–60°C for 12–24 hours, and (2) purification via recrystallization or solvent extraction (e.g., ethyl acetate) to isolate the bromide salt. Characterization is performed using -NMR to confirm the presence of ethylhexyl chain protons (δ 0.8–1.6 ppm) and quaternary ammonium peaks (δ 3.1–3.3 ppm), supplemented by elemental analysis for Br content validation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are critical for confirming alkyl chain integration and quaternary ammonium structure. For example, methyl groups on the ammonium center resonate at δ 3.1–3.3 ppm, while ethylhexyl chain protons appear as multiplet signals between δ 0.8–1.6 ppm .

- FT-IR : Stretching vibrations at ~3,000 cm (C-H in alkyl chains) and ~1,480 cm (N-CH) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (m/z ~322 for [M-Br]) and fragmentation patterns .

Advanced Research Questions

Q. How does the chain length and branching of the alkyl groups in this compound influence its micellization behavior in aqueous solutions?

- Methodological Answer :

- Critical Micelle Concentration (CMC) Determination : Conduct conductivity or surface tension measurements across varying concentrations. Branched chains (e.g., 2-ethylhexyl) reduce CMC compared to linear analogs due to enhanced hydrophobic interactions. For example, ethylhexyl derivatives may exhibit CMC values ~0.5–1.0 mM, whereas linear C16 chains (e.g., CTAB) show CMC ~1.3 mM .

- Dynamic Light Scattering (DLS) : Used to measure micelle size (10–50 nm) and aggregation number. Branched chains often form smaller, more stable micelles due to steric hindrance .

Q. What experimental approaches are used to analyze the inhibitory effects of this compound on ion channel activity in electrophysiological studies?

- Methodological Answer :

- Patch-Clamp Electrophysiology : HEK293 cells expressing HERG potassium channels are voltage-clamped to measure current inhibition. Dose-response curves (IC) are generated by applying 1–100 µM of the compound. Blockade mechanisms (e.g., "foot in the door" vs. pore occlusion) are inferred from kinetics of channel reopening post-inhibition .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions between the compound’s ammonium head and HERG pore residues (e.g., Tyr652, Phe656) .

Q. How can researchers optimize the surfactant-nanoparticle synergistic effects of this compound for enhanced oil recovery (EOR) applications?

- Methodological Answer :

- Foam Stability Tests : Combine the surfactant with silica nanoparticles (10–50 nm) at 0.1–1.0 wt% in brine. Use a foam column to measure half-life under reservoir conditions (e.g., 80°C, 20 bar CO). Ethylhexyl derivatives enhance foam stability by reducing interfacial tension (IFT) to <5 mN/m, outperforming CTAB in high-salinity environments .

- Core Flooding Experiments : Sandstone cores are saturated with crude oil, and surfactant-nanoparticle solutions are injected to measure displacement efficiency (60–80% recovery) .

Data Contradiction Management

- Example : While highlights disinfectant applications of similar quaternary ammonium salts, and focus on EOR and ion channel biology. Researchers must contextualize the compound’s behavior based on concentration (e.g., bactericidal effects at >100 ppm vs. micelle formation at ~1 mM) and experimental systems (e.g., microbial vs. mammalian cell assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.